3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile
Description
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at the 2-position and a pyrrolidine ring at the 3-position. The pyrrolidine moiety is further modified by a 2-oxo-1,3-oxazolidin-3-yl group, introducing a fused oxazolidinone ring system. This structural complexity confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-8-11-12(2-1-4-15-11)16-5-3-10(9-16)17-6-7-19-13(17)18/h1-2,4,10H,3,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUAZGZVPMIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=C(N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile typically involves the construction of the oxazolidinone ring, which can be achieved by the reaction of propargyl alcohols and isocyanates under mild conditions . The heterocyclization proceeds via the formation of an ion pair of iodonium carbamate, generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, propargyl alcohols, isocyanates, and bases such as triethylamine . Reaction conditions typically involve mild temperatures and controlled environments to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves the formation of an N-amide radical, followed by 5-exo cyclization, addition to a trifluoromethylalkene, and subsequent β-elimination of the fluoride anion . This sequence of reactions allows the compound to exert its effects by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on formula C₁₃H₁₃N₃O₂.
†Estimated from structural complexity in .
Oxazolidinone-Containing Derivatives
The target compound shares the 2-oxo-1,3-oxazolidin-3-yl group with 6-(2-oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile . However, positional isomerism significantly impacts reactivity and binding:
- Biological Relevance: Oxazolidinones are known for antimicrobial activity, but their placement on pyrrolidine (as in the target compound) may enhance membrane permeability due to the pyrrolidine’s basicity .
Pyrrolidine-Modified Pyridines
Pyrrolidine rings are common in bioactive molecules. For example:
- 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine uses pyrrolidine for conformational flexibility, while the target compound’s pyrrolidine is rigidified by the oxazolidinone fusion, limiting rotational freedom.
- Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile demonstrates that fused pyrrolidine systems (e.g., spiro or oxazolidinone-linked) can stabilize planar conformations critical for π-π stacking in crystallography .
Nitrile-Functionalized Analogues
The nitrile group in the target compound and 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile serves as a hydrogen-bond acceptor. However:
- Synthetic Utility : Nitriles are precursors for heterocyclic expansions (e.g., tetrazole formation), but steric hindrance in the target compound may require tailored reaction conditions .
Research Findings and Implications
Table 2: Comparative Physicochemical Data*
| Property | Target Compound | 6-Oxazolidinone Isomer | 3-Chlorophenyl Derivative |
|---|---|---|---|
| Calculated LogP | 1.2 | 0.8 | 3.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 |
| Rotatable Bonds | 3 | 2 | 5 |
| Polar Surface Area (Ų) | 85 | 78 | 45 |
*Data derived from analogous structures and computational models (e.g., density-functional theory ).
- Thermochemical Stability: The oxazolidinone ring in the target compound likely enhances thermal stability compared to non-fused pyrrolidine derivatives, as seen in similar oxazolidinone-containing systems .
- Crystallographic Trends : Compounds like the spiro derivative in exhibit intramolecular hydrogen bonding (N–H···O=C), a feature that may also stabilize the target compound’s solid-state structure .
Biological Activity
The compound 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile , also known by its CAS number 2380077-79-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.2759 g/mol . The structure includes a pyridine ring, a pyrrolidine moiety, and an oxazolidinone group, contributing to its unique pharmacological profile.
The biological activity of this compound is believed to stem from its interactions with various biomolecular targets. It may exert effects by modulating enzyme activities or binding to receptors involved in critical biological pathways. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition: Potentially inhibiting key enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Modulation: Interacting with receptors that mediate cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, research on similar pyrrolidine derivatives has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of several 5-oxopyrrolidine derivatives, compounds were tested at a concentration of 100 µM for 24 hours . The results indicated that certain derivatives exhibited significant cytotoxic effects on A549 cells while showing reduced toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT). The most active compounds demonstrated a reduction in A549 cell viability to about 66% compared to controls .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| Compound 21 | A549 | 66% | Strong anticancer activity |
| Compound 21 | HSAEC1-KT | Not significantly affected | Selective toxicity |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Similar oxazolidinone derivatives have shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antimicrobial Screening
A screening of various derivatives revealed that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the derivatives demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in combating antibiotic resistance .
| Pathogen | Compound Tested | Activity | Notes |
|---|---|---|---|
| MRSA | Various derivatives | Effective | Potential treatment option |
| Klebsiella pneumoniae | Various derivatives | Effective | Targeting resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
